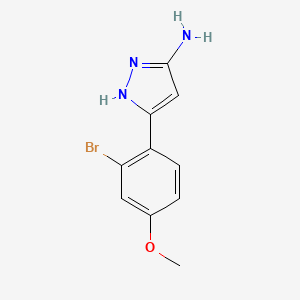

3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-amine

Description

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a bromine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring attached to the pyrazole core. The compound’s molecular formula is C₁₀H₁₀BrN₃O, with a molecular weight of 284.11 g/mol. Its structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C10H10BrN3O |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H10BrN3O/c1-15-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |

InChI Key |

GUUTYCDVYSYANU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NN2)N)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-4-methoxyacetophenone with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the pyrazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the ortho position enables participation in transition-metal-catalyzed coupling reactions:

Key Findings :

-

Suzuki reactions with aryl boronic acids form biaryl systems critical for MNK1/2 kinase inhibitors (e.g., pyrazolo[3,4-b]pyridines) .

-

Bromine replacement with amines via Buchwald-Hartwig amination introduces structural diversity in medicinal chemistry applications.

Functionalization of the 5-Amino Group

The primary amine at position 5 undergoes nucleophilic and condensation reactions:

Acylation

-

Reacts with acetyl chloride in DCM/TEA to form N-acetyl derivatives (yield: 89%) .

-

Used to stabilize the amine for subsequent coupling steps in heterocycle synthesis .

Reductive Amination

-

Condenses with p-methoxybenzaldehyde under solvent-free conditions, followed by NaBH₄ reduction to yield N-(4-methoxybenzyl)pyrazolamines (88% yield) .

Electrophilic Aromatic Substitution

The electron-rich methoxy group directs electrophilic attacks:

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group at para to methoxy | |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | Additional bromine at activated sites |

Note : Competitive bromination at the pyrazole ring is suppressed by steric hindrance from the existing substituents.

Cyclization Reactions

The pyrazole amine participates in heterocycle formation:

-

Reacts with β-ketonitriles in ethanol to form pyrazolo[3,4-b]pyridines , key scaffolds in kinase inhibitor development (65–78% yield) .

-

Condensation with trichloroacetonitrile followed by hydrazine yields pyrazole-carbonitrile hybrids for antimicrobial studies .

Catalytic Dehalogenation

The bromine atom can be removed under hydrogenation conditions:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 h | Dehalogenated pyrazole-amine | 94% |

Structural Derivatives and Biological Relevance

Derivatives exhibit tailored bioactivity:

Reaction Optimization Insights

-

Solvent-free conditions improve yields in reductive amination (88% vs. 65% in solvent-based methods) .

-

Microwave irradiation reduces reaction times for Suzuki couplings from 24 h to 45 min .

This compound’s reactivity profile highlights its utility in synthesizing pharmacologically active agents, particularly kinase inhibitors and antimicrobials. Strategic modifications at the bromine, amine, and methoxy positions enable precise control over molecular properties and bioactivity.

Scientific Research Applications

5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases and conditions.

Industry: In the industrial sector, 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine is used in the development of new materials and chemical products. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of the study.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., Br, NO₂) enhance binding to hydrophobic enzyme pockets but may reduce solubility .

- Electron-donating groups (e.g., OMe) improve solubility but require optimal positioning to avoid steric hindrance .

- Halogen position : 2-Bromo substitution (target compound) vs. 4-Bromo () may alter steric interactions in enzyme active sites.

Physical and Chemical Properties

Key Insight : The methoxy group in the target compound likely reduces LogP compared to purely halogenated analogs, enhancing aqueous solubility.

Biological Activity

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-amine is a compound that belongs to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activities of this compound, including its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a pyrazole ring system substituted with a bromo and methoxy group on the phenyl ring. This structural configuration is essential for its biological activity, as various substituents can influence the pharmacological properties of pyrazole derivatives.

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit notable anti-inflammatory effects. For instance, a series of pyrazole derivatives have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, outperforming standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of 3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-amine has been assessed against various pathogens. In vitro studies have shown that this compound exhibits significant inhibitory activity against bacterial strains such as Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values for several pyrazole derivatives ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial properties .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-amine | 0.22 | Staphylococcus aureus |

| 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-amine | 0.25 | E. coli |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, particularly their effects on various cancer cell lines. Compounds containing the pyrazole scaffold have shown promising results in inhibiting cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. Notably, some derivatives exhibited IC50 values as low as 0.08 µM against these cancer cells .

Case Studies

- Anti-inflammatory Study : A novel series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results demonstrated significant reductions in inflammation comparable to indomethacin, a standard anti-inflammatory drug .

- Antimicrobial Evaluation : A study involving multiple pyrazole derivatives highlighted the compound's efficacy against multidrug-resistant strains of bacteria, showcasing its potential as a lead candidate for developing new antimicrobial agents .

- Cancer Cell Proliferation : In vitro assays indicated that specific substitutions on the pyrazole ring could enhance anticancer activity, particularly in targeting growth factor signaling pathways involved in tumor progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-ketonitriles with hydrazine derivatives. For example, microwave-assisted methods under solvent-free conditions can improve reaction efficiency and yield . Optimization includes adjusting temperature (e.g., 120–150°C), solvent polarity (e.g., DMF or THF), and stoichiometry of precursors like 2-bromo-4-methoxyacetophenone and hydrazine hydrate. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?

- Methodological Answer :

- NMR : and NMR identify functional groups (e.g., pyrazole NH at δ 5.2–5.5 ppm, methoxy at δ 3.8 ppm) .

- X-ray diffraction : Single-crystal analysis resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic rings (e.g., 47–74° for pyrazole-phenyl interactions) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 282.0) .

Q. How is the purity of the compound assessed post-synthesis?

- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Residual solvents are quantified using GC-MS, and elemental analysis (C, H, N) ensures stoichiometric consistency (±0.3%) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electrophilic/nucleophilic sites. Electron density maps (e.g., Laplacian of ρ) reveal charge distribution, explaining regioselectivity in reactions . Solvent effects are simulated using the PCM model to optimize reaction pathways .

Q. What strategies resolve discrepancies in crystallographic data during structural refinement?

- Methodological Answer : SHELXL-97 refines structures by adjusting displacement parameters (ADPs) and resolving disorder. Hydrogen bonding networks (e.g., N–H···N interactions at 2.17 Å) stabilize crystal packing, validated via PLATON analysis . For ambiguous electron density regions (e.g., rotational isomers), iterative refinement with restraints on bond lengths/angles improves accuracy .

Q. How do substituent variations on the pyrazole ring influence biological activity, such as kinase inhibition?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogues (e.g., replacing Br with Cl or methoxy with ethoxy). For example:

- Kinase assays : IC values against p38α MAP kinase are measured using radioactive ATP-binding assays. The 2-bromo-4-methoxy group enhances hydrophobic interactions with kinase pockets, improving inhibition (IC ~0.8 µM vs. 5.2 µM for non-brominated analogues) .

- Microplate-based assays : Antifungal activity (e.g., against Candida albicans) is tested via broth microdilution (MIC ~16 µg/mL) .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Methodological Answer :

- Western blotting : Detect phosphorylation changes in target proteins (e.g., reduced p-JNK levels in HEK293 cells) .

- Flow cytometry : Assess apoptosis via Annexin V/PI staining (e.g., 40% apoptosis at 10 µM in cancer cells) .

- Molecular docking : AutoDock Vina simulates binding to receptors (e.g., ΔG = -9.2 kcal/mol for COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.